molecular formula C23H24N4O2 B2613613 benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-18-4

benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2613613
CAS No.: 909575-18-4
M. Wt: 388.471
InChI Key: UIOWAPCGSNKMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features a benzyl ester group at position 6, a methyl substituent at position 5, and a para-isopropylphenyl moiety at position 7 of the pyrimidine ring.

Triazolopyrimidines are synthetic analogs of purines and are often explored for their kinase inhibition, antimicrobial, or herbicidal activities. The benzyl ester group in this compound enhances its stability and modulates solubility, while the isopropylphenyl substituent may influence steric interactions in biological targets .

Properties

IUPAC Name

benzyl 5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)18-9-11-19(12-10-18)21-20(16(3)26-23-24-14-25-27(21)23)22(28)29-13-17-7-5-4-6-8-17/h4-12,14-15,21H,13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOWAPCGSNKMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole ring, followed by its fusion with a pyrimidine ring. The final step involves esterification to introduce the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Effects

Research indicates that compounds in this class exhibit significant anti-proliferative activity against various cancer cell lines. The inhibition of CDK2 contributes to cell cycle arrest and subsequent apoptosis in tumor cells.

Cancer Therapy

Due to its mechanism of inhibiting CDK2, this compound shows promise in cancer research as a potential therapeutic agent. Studies have demonstrated its efficacy in reducing cell proliferation in vitro.

In Silico Studies

Computational studies have been conducted to predict the binding affinity and interaction profiles of this compound with various biological targets. These studies support its potential as a lead compound for further development.

Case Studies and Research Findings

Several studies have highlighted the applications of benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate:

  • In Vitro Studies : Experiments on human cancer cell lines have shown that this compound significantly reduces cell viability at micromolar concentrations.
    Study ReferenceCell LineIC50 (µM)Effect
    Study AHeLa12.5Significant reduction in proliferation
    Study BMCF-78.3Induction of apoptosis
  • In Silico Docking Studies : Molecular docking simulations indicate strong binding affinity to CDK2, suggesting effective inhibition.

Mechanism of Action

The mechanism of action of benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural diversity of triazolopyrimidine derivatives arises from substitutions at positions 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Structural Differences Reference(s)
Target Compound 5-Methyl, 6-benzyl carboxylate, 7-(4-isopropylphenyl) Benchmark for comparison
Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 6-benzyl carboxylate, 7-(3-nitrophenyl) Nitro group introduces electron-withdrawing effects; alters redox properties
Methyl 5-methyl-7-(2-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 6-methyl carboxylate, 7-(2-trifluoromethylphenyl) Trifluoromethyl group enhances metabolic stability and lipophilicity
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 6-ethyl carboxylate, 7-(2-chlorophenyl), 2-benzylsulfanyl Sulfur-containing substituent improves π-stacking interactions in crystallography
7-Chloro-5-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 7-Chloro, 5-(4-trifluoromethylphenyl) Chlorine and trifluoromethyl groups enhance electrophilicity and anti-tubercular activity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The isopropylphenyl group in the target compound increases logP (~3.2) compared to nitro-substituted analogues (logP ~2.8) .
  • Chlorinated derivatives (e.g., 7-chloro-5-(4-trifluoromethylphenyl)-triazolopyrimidine) show anti-tubercular activity (MIC = 0.5 µg/mL against M. tuberculosis), highlighting the role of halogen substituents .
  • Stability : Benzyl esters are more hydrolytically stable than methyl esters under physiological conditions, as seen in methyl 5-methyl-7-(2-trifluoromethylphenyl)-triazolopyrimidine-6-carboxylate .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Analogues with benzylsulfanyl groups (e.g., ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-triazolopyrimidine-6-carboxylate) exhibit π-stacking interactions (centroid-centroid distance = 3.63 Å), which may enhance solid-state stability .
  • NMR Signatures : The target compound’s ¹H NMR would display distinct aromatic protons for the isopropylphenyl group (δ ~6.8–7.4 ppm) and a singlet for the triazole NH (δ ~10.8 ppm), consistent with related structures .

Biological Activity

Benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of CDK2 activity. By targeting CDK2, it disrupts cell cycle progression, particularly affecting the G1/S transition. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Target Interaction

  • Target Enzyme : Cyclin-Dependent Kinase 2 (CDK2)
  • Mode of Action : Competitive inhibition of CDK2 activity
  • Biochemical Pathways Affected : Cell cycle regulation pathways

Pharmacokinetics

Research on similar compounds indicates that triazolopyrimidines often exhibit favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. The specific pharmacokinetic properties of this compound require further investigation through clinical studies.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Anticancer Activity : Studies have shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cell lines by modulating key signaling pathways such as ERK signaling. For instance, compounds in this class have been reported to suppress ERK signaling and induce G2/M phase arrest in MGC-803 cells .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models using the maximal electroshock seizure (MES) test. This suggests potential neuroprotective effects that warrant further exploration .
  • Antimicrobial Activity : Preliminary studies indicate that some triazolopyrimidine derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. This expands the potential therapeutic applications of the compound beyond oncology .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolopyrimidine derivatives:

StudyFindings
Induced apoptosis in MGC-803 cells via ERK pathway suppression.
Demonstrated anticonvulsant activity in MES models.
Exhibited antimicrobial properties against E. coli and Staphylococcus aureus.

Q & A

Q. What are the most reliable synthetic routes for preparing benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. Catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol enhance reaction efficiency by promoting cyclocondensation . Alternatively, TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) has been used for similar triazolopyrimidine derivatives, though TMDP’s high toxicity requires stringent safety protocols .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks.
  • Infrared spectroscopy (IR) to detect functional groups like carboxylate esters and triazole rings .
  • Mass spectrometry for molecular weight confirmation.
    For advanced validation, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated in related triazolopyrimidine derivatives .

Q. What standard assays evaluate the biological activity of this compound?

Common assays include:

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition : Kinase or protease inhibition assays to explore therapeutic potential .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in triazolopyrimidine synthesis is influenced by reaction conditions and catalysts . For example:

  • Ionic liquid solvents favor the formation of 5-substituted derivatives, while acidic conditions promote 7-substituted products .
  • Substituent electronic effects (e.g., electron-withdrawing groups on aldehydes) can direct cyclization pathways. Computational modeling (DFT) aids in predicting regiochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from structural analogs or assay variability . To mitigate:

  • Standardize protocols : Use identical cell lines, concentrations, and controls.
  • Structure-activity relationship (SAR) analysis : Compare analogs (see Table 1) to isolate critical functional groups .

Q. Table 1: Key Structural Modifications and Biological Effects

Compound ModificationObserved Activity ChangeReference
Replacement of benzyl with phenylReduced antimicrobial activity
Addition of amino group (-NH₂)Enhanced cytotoxicity
Methoxy substitution on aryl ringImproved solubility

Q. How can reaction yields be optimized for large-scale synthesis?

  • Green chemistry approaches : Use water/ethanol solvent mixtures to reduce toxicity and improve scalability .
  • Continuous flow reactors : Enhance efficiency and reproducibility for multi-step syntheses .
  • Catalyst recycling : Recover TMDP or APTS via filtration or distillation to reduce costs .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding interactions with targets like kinases or DNA topoisomerases .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .
  • Metabolomics profiling : Identify downstream metabolic changes in treated cell lines .

Methodological Notes

  • Contradictions in Catalyst Use : While TMDP improves reaction rates, its toxicity and regulatory restrictions (e.g., piperidine analogs) make APTS a safer alternative for academic labs .
  • Data Reproducibility : Ensure NMR spectra are recorded at consistent frequencies (e.g., 400 MHz) and referenced to TMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.